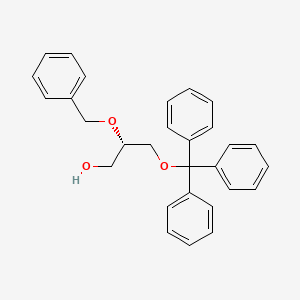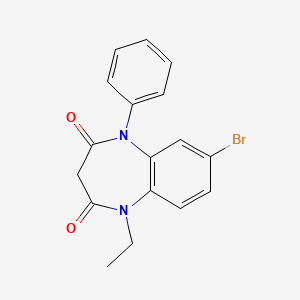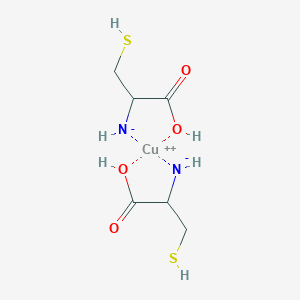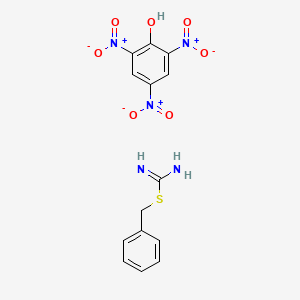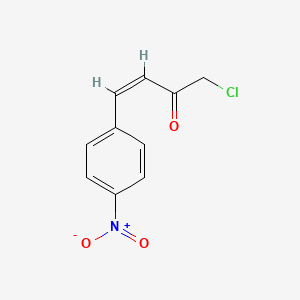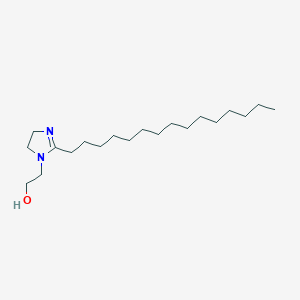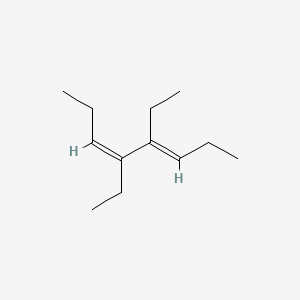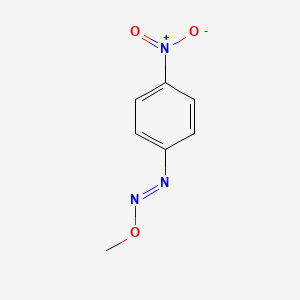
(E)-1-Methoxy-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) substituted with a methoxy group (OCH3) and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-2-(4-nitrophenyl)diazene typically involves the reaction of 4-nitroaniline with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with methoxyamine to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Methoxy-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Methoxy-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-Methoxy-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Methoxy-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
(E)-1-Methoxy-2-(4-chlorophenyl)diazene: Contains a chloro group instead of a nitro group.
(E)-1-Methoxy-2-(4-methylphenyl)diazene: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21857-39-6 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
methoxy-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C7H7N3O3/c1-13-9-8-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3 |
InChI-Schlüssel |
SSBWEXHXFQRFHW-UHFFFAOYSA-N |
Kanonische SMILES |
CON=NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


